molecular formula C10H8ClNO B173580 5-Chloro-8-methoxyquinoline CAS No. 17012-44-1

5-Chloro-8-methoxyquinoline

Cat. No.: B173580
CAS No.: 17012-44-1
M. Wt: 193.63 g/mol
InChI Key: YZCSDQVSXILXPK-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 8th position on the quinoline ring.

Scientific Research Applications

5-Chloro-8-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 5-Chloro-8-methoxyquinoline is not explicitly mentioned in the search results, compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to this compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-8-methoxyquinoline was not found, chronic exposure to similar compounds may cause nausea and vomiting, and higher exposure can cause unconsciousness . It’s important to handle such compounds with care and appropriate protective measures.

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Chloro-8-methoxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-chloro-2-nitroaniline with methanol in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds .

Comparison with Similar Compounds

    5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.

    8-Methoxyquinoline: Lacks the chlorine atom at the 5th position.

    5,8-Dichloroquinoline: Contains two chlorine atoms at the 5th and 8th positions.

Uniqueness: 5-Chloro-8-methoxyquinoline is unique due to the specific combination of the chlorine and methoxy groups, which imparts distinct chemical and biological properties. This combination can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCSDQVSXILXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539709
Record name 5-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-44-1
Record name 5-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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